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Compound of Interest

Compound Name: T-808

Cat. No.: B611110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on T-808, a

significant early-generation positron emission tomography (PET) imaging agent developed for

the in vivo detection of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.

This document collates key quantitative data, details experimental protocols from seminal

studies, and visualizes critical workflows to offer a comprehensive resource for professionals in

the field.

Core Quantitative Data
The following tables summarize the key quantitative metrics from early preclinical and in vitro

studies of T-808, providing a comparative snapshot of its performance characteristics.
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Parameter Value Species/System Reference

Binding Affinity (Kd) 22 nM
Human AD brain

tissue
[1]

7.8 ± 3.4 nM
Human AD brain

homogenates
[2]

Selectivity for Tau

over Aβ
~27-fold

Human AD brain

tissue
[1][3]

Radiochemical Yield 35-45% [4]

Specific Activity 37-370 GBq/µmol [4]

Table 1: In Vitro Binding and Radiosynthesis Properties of [¹⁸F]-T808

Time Point
Brain
(%ID/g)

Plasma (
intact)

Brain (
intact)

Species Reference

2 min
High initial

uptake
65% Not specified NMRI mice [1]

5 min

Rapid

washout

observed

Not specified Not specified
Rats and

mice
[3]

10 min Not specified Not specified Not specified NMRI mice [1]

30 min Not specified 29% Not specified NMRI mice [1]

60 min Not specified Not specified Not specified NMRI mice [1]

Table 2: In Vivo Pharmacokinetics of [¹⁸F]-T808 in Rodents

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments performed in the early evaluation of T-808.
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[¹⁸F]-T808 Radiosynthesis
The radiosynthesis of [¹⁸F]-T808 was a critical step for its use as a PET tracer. The process

involved a nucleophilic substitution reaction.

Protocol:

Precursor: The mesylate precursor, T808P, was synthesized over six steps.

Fluorination: The precursor T808P was reacted with K[¹⁸F]F/Kryptofix 2.2.2 in a nucleophilic

substitution reaction.[4]

Purification: The resulting [¹⁸F]-T808 was purified using high-performance liquid

chromatography (HPLC) followed by solid-phase extraction (SPE).[4]

Final Product: This process yielded [¹⁸F]-T808 with a radiochemical yield of 35-45% and a

specific activity of 37-370 GBq/µmol at the end of bombardment.[4]

In Vitro Autoradiography
Autoradiography on human brain tissue sections was employed to assess the binding affinity

and selectivity of T-808 for tau aggregates.

Protocol:

Tissue Preparation: Frozen brain slices from Alzheimer's disease patients were used.

Incubation: Slides were incubated with [³H]-T808.

Blocking Studies: To determine selectivity, adjacent sections were co-incubated with non-

radiolabeled compounds ("cold" ligands) such as T-808 itself (self-block), Pittsburgh

Compound-B (PIB) to assess Aβ plaque binding, and THK-523.[2]

Washing and Imaging: After incubation, the slides were washed to remove unbound tracer,

dried, and apposed to film or a phosphor imaging system to visualize the distribution and

intensity of radioligand binding.
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Immunohistochemistry Correlation: Adjacent brain slices were stained with antibodies

specific for amyloid plaques (e.g., 6E10) and neurofibrillary tangles (e.g., PHF6) to correlate

the autoradiography signal with the underlying pathology.[2]

Biodistribution Studies in Rodents
These studies were essential to understand the in vivo pharmacokinetics of [¹⁸F]-T808,

including its ability to cross the blood-brain barrier and its clearance from the brain and other

organs.

Protocol:

Animal Model: Normal mice (NMRI) were typically used.[1]

Injection: A known quantity of [¹⁸F]-T808 was administered intravenously.

Time Points: Animals were euthanized at various time points post-injection (e.g., 2, 10, 30,

and 60 minutes).[1]

Tissue Dissection and Measurement: Organs of interest (brain, liver, kidneys, etc.) were

dissected, weighed, and the radioactivity in each organ was measured using a gamma

counter.

Data Analysis: The data was expressed as the percentage of the injected dose per gram of

tissue (%ID/g).[1]

Radiometabolite Analysis
This analysis is crucial to distinguish the signal from the parent tracer from that of its

radioactive metabolites, which can influence image interpretation.

Protocol:

Sample Collection: Blood (plasma) and brain tissue were collected from animals at different

time points after [¹⁸F]-T808 injection.[1]

Sample Preparation: Plasma proteins were precipitated, and brain tissue was homogenized.

The supernatant was then analyzed.
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High-Performance Liquid Chromatography (HPLC): The extracts were analyzed by radio-

HPLC to separate the intact tracer from its radiometabolites based on their polarity.[1]

Quantification: The percentage of radioactivity corresponding to the parent compound and

each metabolite was determined. Early studies showed that [¹⁸F]-T808 is rapidly metabolized

to more polar compounds.[1]

Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes in the early

research and development of T-808.
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T808 and T808P Synthesis

[¹⁸F]-T808 Radiosynthesis

Ethyl vinyl ether

Six Synthetic Steps

Trichloroacetyl chloride

T808 Authentic Standard

35% yield

T808P Mesylate Precursor
52% yield

T808P Mesylate Precursor

Nucleophilic Substitution

K[¹⁸F]F/Kryptofix 2.2.2

HPLC and SPE Purification [¹⁸F]-T80835-45% yield
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Biodistribution Radiometabolite Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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